![molecular formula C11H19N B13990778 1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine CAS No. 66135-97-5](/img/structure/B13990778.png)
1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethyl-2-methylidenebicyclo[221]heptan-1-yl)methanamine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclo[2.2.1]heptane ring system. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methylidene Group: The next step is the introduction of the methylidene group at the 2-position of the bicyclic ring. This can be done using a Wittig reaction or a similar olefination reaction.
Amination: The final step involves the introduction of the methanamine group at the 1-position of the bicyclic ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
作用機序
The mechanism of action of 1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
類似化合物との比較
Similar Compounds
Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane ring system.
β-Pinene: Another bicyclic monoterpene with a similar structure but different functional groups.
Isopinocarveol: A bicyclic alcohol with a similar ring system and functional groups.
Uniqueness
1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
66135-97-5 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC名 |
(3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H19N/c1-8-10(2,3)9-4-5-11(8,6-9)7-12/h9H,1,4-7,12H2,2-3H3 |
InChIキー |
CEMHDVKPBCAJHL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1=C)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



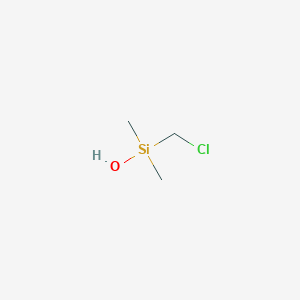
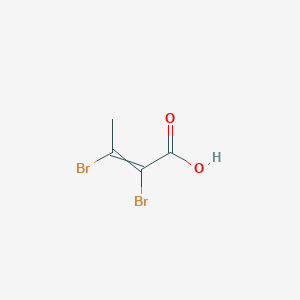

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
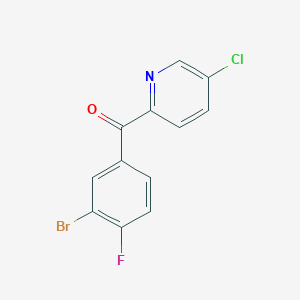



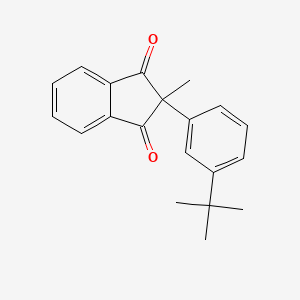

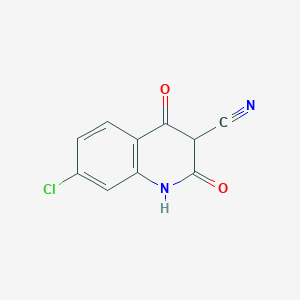
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
